

Experimental setup for NMR spectroscopic analysis of 4-phenylbutanal

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Compound of Interest

Compound Name: 4-Phenylbutanal

Cat. No.: B095494

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Application Note: NMR Spectroscopic Analysis of 4-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the unambiguous determination of molecular structure. This application note provides a detailed experimental setup and protocol for the NMR spectroscopic analysis of **4-phenylbutanal**, a key intermediate in the synthesis of various organic compounds and pharmaceutical agents. The protocols outlined herein are designed to yield high-quality 1D ^1H and ^{13}C NMR spectra, facilitating comprehensive structural elucidation and purity assessment.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **4-phenylbutanal** in CDCl_3 . These values are crucial for the identification and assignment of signals in the experimental spectra.

Table 1: Predicted ^1H NMR Data for **4-Phenylbutanal** in CDCl_3

Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz	Assignment
9.77	t	1H	1.8	H-1 (Aldehyde)
7.30 - 7.15	m	5H	-	Aromatic Protons
2.73	t	2H	7.5	H-2
2.65	t	2H	7.6	H-4
2.03	p	2H	7.5	H-3

Table 2: Predicted ^{13}C NMR Data for **4-Phenylbutanal** in CDCl_3

Chemical Shift (ppm)	Assignment
202.5	C-1 (Aldehyde Carbonyl)
141.2	C-5 (Quaternary Aromatic)
128.5	C-7, C-9 (ortho-Aromatic)
128.4	C-6, C-10 (meta-Aromatic)
126.0	C-8 (para-Aromatic)
43.8	C-2
35.1	C-4
25.6	C-3

Experimental Protocols

Materials and Equipment

- **4-Phenylbutanal** (sample)
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes

- Pasteur pipettes
- Glass wool
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation

- For ^1H NMR: Accurately weigh approximately 5-10 mg of **4-phenylbutanal** into a clean, dry vial.
- For ^{13}C NMR: Accurately weigh approximately 20-50 mg of **4-phenylbutanal** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
- Gently vortex the vial until the sample is completely dissolved.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

3.3.1. ^1H NMR Spectroscopy

- Pulse Program: zg30 (or equivalent standard 1D proton experiment)
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width (SW): 16 ppm (-2 to 14 ppm)

- Number of Scans (NS): 16
- Acquisition Time (AQ): 4.0 seconds
- Relaxation Delay (D1): 2.0 seconds
- Receiver Gain: Optimized automatically by the instrument
- Line Broadening (LB): 0.3 Hz

3.3.2. ^{13}C NMR Spectroscopy

- Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width (SW): 240 ppm (-10 to 230 ppm)
- Number of Scans (NS): 1024
- Acquisition Time (AQ): 1.5 seconds
- Relaxation Delay (D1): 2.0 seconds
- Receiver Gain: Optimized automatically by the instrument
- Line Broadening (LB): 1.0 Hz

Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum manually to obtain a flat baseline.
- Perform baseline correction.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H NMR and the residual CDCl_3 signal to 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum.
- Assign the peaks in both ^1H and ^{13}C NMR spectra based on the predicted data and known chemical shift ranges.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental setup for the NMR spectroscopic analysis of **4-phenylbutanal**.



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Caption: Experimental workflow for NMR analysis.

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